Class-Level CB2 Receptor Binding Affinity of Indol-3-yl-oxoacetamides
Published data on the indol-3-yl-oxoacetamide chemotype demonstrate that this scaffold can achieve potent CB2 receptor binding. A closely related fluorinated indol-3-yl-oxoacetamide derivative (compound 8) exhibited a Ki of 6.2 nM at human CB2 receptors [1]. This establishes the class-level potential of the oxoacetamide-indole scaffold for high-affinity cannabinoid receptor engagement. Direct binding data for CAS 872855-65-7 at CB1 or CB2 receptors have not been published; therefore this evidence is classified as class-level inference.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for CAS 872855-65-7 |
| Comparator Or Baseline | Fluorinated indol-3-yl-oxoacetamide derivative (compound 8): Ki = 6.2 nM at human CB2 [1] |
| Quantified Difference | Cannot be calculated; class-level scaffold establishes nanomolar CB2 affinity potential |
| Conditions | In vitro competitive radioligand binding assay at human CB2 receptors [1] |
Why This Matters
Provides class-level evidence that the indol-3-yl-oxoacetamide scaffold is capable of nanomolar CB2 receptor engagement, supporting the rationale for selecting CAS 872855-65-7 for cannabinoid receptor-focused research programs.
- [1] Günther, R. et al. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules 2017, 22(1), 77. View Source
